molecular formula C8H8N2O B1617283 2-Methoxybenzimidazole CAS No. 22128-99-0

2-Methoxybenzimidazole

Cat. No.: B1617283
CAS No.: 22128-99-0
M. Wt: 148.16 g/mol
InChI Key: WQJXHBHRHHCJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring substituted with a methoxy group at the second position. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the methoxy group can influence the compound’s chemical properties and biological activities.

Mechanism of Action

Target of Action

2-Methoxybenzimidazole, like other benzimidazole derivatives, has been found to have diverse anticancer activities . The primary targets of these compounds are often associated with cancer pathways. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which is a well-known and appealing cancer therapy target .

Mode of Action

The mode of action of this compound is believed to be similar to other benzimidazole derivatives. These compounds interact with their targets, such as Bcl-2, leading to changes in the cell. For example, some benzimidazole derivatives have been found to cause significant reductions in both Bcl-2 mRNA and protein levels, leading to an increase in the percentage of apoptotic cells .

Biochemical Pathways

Benzimidazole derivatives, including this compound, can affect various biochemical pathways. One such pathway is the Hedgehog (Hh) signaling pathway. Some 2-methoxybenzamide derivatives have been found to inhibit the Hh pathway, preventing Shh-induced Smo from entering the primary cilium . This inhibition can have downstream effects on various cellular processes, including cell proliferation and differentiation.

Result of Action

The result of this compound’s action can vary depending on the specific target and pathway involved. In the case of Bcl-2 inhibition, the result is an increase in the percentage of apoptotic cells . This can lead to a decrease in the proliferation of cancer cells, potentially slowing the progression of the disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the compound’s action could be influenced by the pH of its environment. Additionally, the presence of certain substances in the environment, such as gold nanoparticles, can be used to detect benzimidazole derivatives .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative .

Cellular Effects

Benzimidazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methoxybenzimidazole is not well defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on benzimidazoles have shown that their effects can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Benzimidazoles have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Benzimidazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. Benzimidazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with 2-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the benzimidazole ring or the methoxy group.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 4, 5, and 6.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

2-Methoxybenzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the methoxy group.

    2-Aminobenzimidazole: Substituted with an amino group instead of a methoxy group.

    2-Methylbenzimidazole: Substituted with a methyl group.

Comparison:

Properties

IUPAC Name

2-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJXHBHRHHCJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343569
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22128-99-0
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzimidazole
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzimidazole
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzimidazole
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzimidazole
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.